molecular formula C19H21ClN2O4 B3976794 Ethyl 6-ethoxy-4-(furan-2-ylmethylamino)quinoline-3-carboxylate;hydrochloride

Ethyl 6-ethoxy-4-(furan-2-ylmethylamino)quinoline-3-carboxylate;hydrochloride

Cat. No.: B3976794
M. Wt: 376.8 g/mol
InChI Key: JXECCJCCNVZPCK-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxy-4-(furan-2-ylmethylamino)quinoline-3-carboxylate;hydrochloride is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, an ethoxy group, a furan ring, and an amino group. It is often used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-ethoxy-4-(furan-2-ylmethylamino)quinoline-3-carboxylate;hydrochloride typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction, where the quinoline derivative is treated with ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction, where the quinoline derivative is reacted with furan-2-carbaldehyde in the presence of a reducing agent like sodium borohydride.

    Formation of the Amino Group: The amino group is introduced by reacting the intermediate with an appropriate amine, such as methylamine, under acidic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxy-4-(furan-2-ylmethylamino)quinoline-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkyl halides and aryl halides, often in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various alkyl or aryl quinoline derivatives.

Scientific Research Applications

Ethyl 6-ethoxy-4-(furan-2-ylmethylamino)quinoline-3-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-ethoxy-4-(furan-2-ylmethylamino)quinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Ethyl 6-ethoxy-4-(furan-2-ylmethylamino)quinoline-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:

    Ethyl 6-methoxy-4-(furan-2-ylmethylamino)quinoline-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 6-ethoxy-4-(thiophen-2-ylmethylamino)quinoline-3-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 6-ethoxy-4-(furan-2-ylmethylamino)quinoline-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4.ClH/c1-3-23-13-7-8-17-15(10-13)18(21-11-14-6-5-9-25-14)16(12-20-17)19(22)24-4-2;/h5-10,12H,3-4,11H2,1-2H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXECCJCCNVZPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCC3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-ethoxy-4-(furan-2-ylmethylamino)quinoline-3-carboxylate;hydrochloride
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Ethyl 6-ethoxy-4-(furan-2-ylmethylamino)quinoline-3-carboxylate;hydrochloride
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Ethyl 6-ethoxy-4-(furan-2-ylmethylamino)quinoline-3-carboxylate;hydrochloride
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Ethyl 6-ethoxy-4-(furan-2-ylmethylamino)quinoline-3-carboxylate;hydrochloride
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Ethyl 6-ethoxy-4-(furan-2-ylmethylamino)quinoline-3-carboxylate;hydrochloride
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Ethyl 6-ethoxy-4-(furan-2-ylmethylamino)quinoline-3-carboxylate;hydrochloride

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